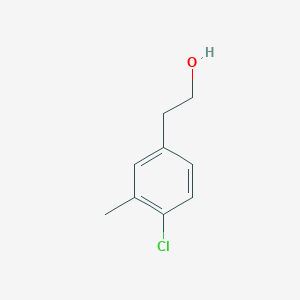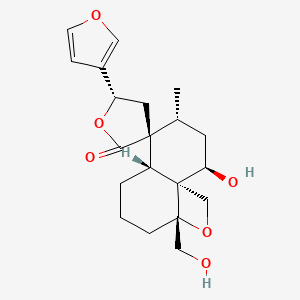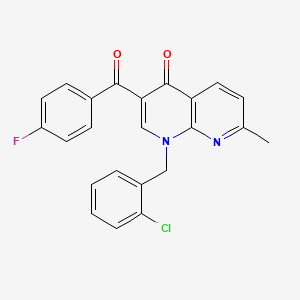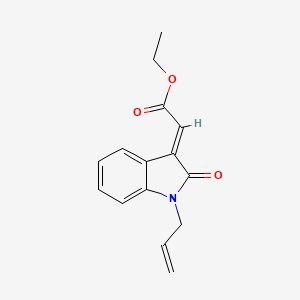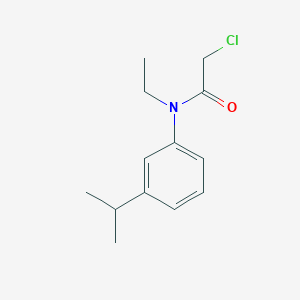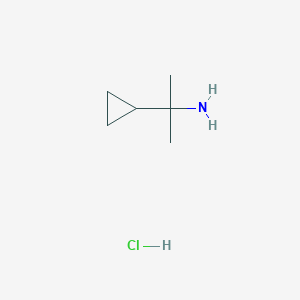
3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of “3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)pyridine” can be achieved from Pyrrolidine and pyridine-3-sulfonyl chloride . More details about the synthesis process can be found in the referenced literature .Molecular Structure Analysis
The molecular structure of “3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)pyridine” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The molecule’s structure is further characterized by sp3-hybridization, contributing to the stereochemistry of the molecule .Wissenschaftliche Forschungsanwendungen
Photoluminescent Materials
Research on cationic bis-cyclometallated iridium(III) complexes, which include derivatives of sulfonyl-substituted ligands, demonstrates their potential in creating photoluminescent materials. These complexes, characterized by their green or blue emission, show promise for applications in light-emitting electrochemical cells (LECs), offering a basis for the development of efficient, tunable light sources for electronic devices (Ertl et al., 2015).
Catalysis and Synthetic Chemistry
The use of sulfonyl and related groups is prevalent in catalysis and synthetic chemistry for producing a variety of compounds. For instance, novel pyrrole-substituted pyrido[2,3-d]pyrimidines have been synthesized using a sulfonic acid-supported nanocatalyst, highlighting the role of sulfonyl derivatives in facilitating efficient chemical reactions (Jahanshahi et al., 2018). Additionally, N-radical-initiated cyclization through sulfur dioxide insertion under photoinduced, catalyst-free conditions for synthesizing sulfonated 3,4-dihydro-2H-pyrroles showcases innovative approaches to constructing sulfonyl-containing heterocycles (Mao et al., 2017).
Environmental Applications
Sulfonyl compounds also play a role in environmental chemistry, as evidenced by the sonochemical degradation of 3-methylpyridine (3MP) intensified by various oxidants. This research outlines a novel treatment strategy for the remediation of toxic and hazardous organic compounds, utilizing the unique properties of sulfonyl derivatives to achieve high degradation efficiencies (Daware & Gogate, 2020).
Advanced Materials
The synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties demonstrates the utility of sulfonyl derivatives in creating advanced materials with desirable properties such as high thermal stability, low dielectric constants, and excellent mechanical strength. These materials are suitable for applications in electronics and aerospace, where performance and reliability are critical (Liu et al., 2013).
Eigenschaften
IUPAC Name |
3-(3-methylsulfonylpyrrolidin-1-yl)sulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S2/c1-17(13,14)10-4-6-12(8-10)18(15,16)9-3-2-5-11-7-9/h2-3,5,7,10H,4,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLNEORJFSEVRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)S(=O)(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

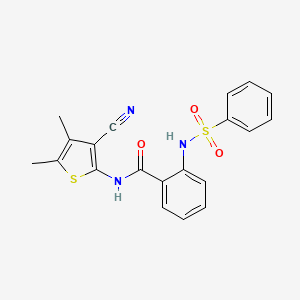


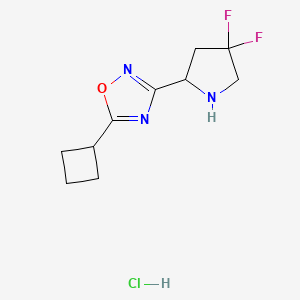
![N-[(2,4-dichlorophenyl)amino]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide](/img/structure/B2534020.png)

![5-ethyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide](/img/structure/B2534023.png)
